molecular formula C11H19NO3 B2621765 Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate CAS No. 2287316-44-1

Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate

Cat. No.: B2621765
CAS No.: 2287316-44-1
M. Wt: 213.277
InChI Key: HQNOWVXZFXHMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.277 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols can replace the acetyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products where the acetyl group is replaced by the nucleophile.

Scientific Research Applications

Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-methylazetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate.

    2-Acetyl-2-methylazetidine-1-carboxylate: A similar compound lacking the tert-butyl group.

    Tert-butyl 2-acetylazetidine-1-carboxylate: A related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅N₁O₃
  • Molecular Weight : Approximately 171.23 g/mol
  • Structure : The compound features a tert-butyl group, an azetidine ring, and an acetyl functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor or modulator of specific enzymes and receptors, leading to significant alterations in cellular processes. The exact pathways involved are still under investigation, but the following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular functions, which could lead to apoptosis in cancer cells.
  • Receptor Modulation : It may interact with receptors that play roles in cell signaling pathways, thus affecting cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, tests conducted against common pathogens demonstrated a significant reduction in bacterial viability at specific concentrations.

Anticancer Activity

The compound has shown promise as an anticancer agent in several studies:

  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., H146) revealed that this compound induces apoptosis through the activation of caspase pathways. Western blot analyses indicated robust cleavage of Poly ADP ribose polymerase (PARP) and caspase-3, markers indicative of apoptosis induction .
  • In Vivo Studies : Animal models demonstrated that administering the compound at specific dosages led to a significant reduction in tumor size without severe toxicity, suggesting a favorable therapeutic window .

Data Summary Table

Biological ActivityTest SystemObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant growth inhibition at certain concentrations
AnticancerH146 cell lineInduction of apoptosis (PARP and caspase-3 cleavage)
In Vivo Tumor GrowthSCID miceReduced tumor size with minimal toxicity

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the efficacy of this compound in SCID mice bearing H146 xenograft tumors. Mice treated with the compound at a maximum tolerated dose (MTD) showed significant tumor regression compared to control groups. Histological analyses confirmed increased apoptosis in treated tumors .
  • Antimicrobial Testing :
    • In vitro tests against Gram-positive and Gram-negative bacteria indicated that the compound effectively inhibited bacterial growth at concentrations ranging from 10 µM to 100 µM, showcasing its potential as a lead for developing new antimicrobial agents .

Properties

IUPAC Name

tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)11(5)6-7-12(11)9(14)15-10(2,3)4/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOWVXZFXHMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.